BenchChemオンラインストアへようこそ!

Nitazene

Antinociception In vivo pharmacology Opioid potency

Nitazene is the foundational 2‑benzylbenzimidazole scaffold driving the nitazene class. Even minor structural modifications—benzyl‑ring substitution, N‑pyrrolidino vs. N‑piperidinyl moieties, alkoxy chain length, or positional isomerism—produce orders‑of‑magnitude shifts in MOR binding affinity, functional potency, and receptor selectivity. Forensic toxicology workflows requiring subnanomolar‑affinity reference standards, behavioral pharmacologists needing specific in‑vivo potency profiles, and medicinal chemists conducting SAR investigations must purchase the exact structural variant specified in their protocol. Verifying the precise substitution pattern is essential because positional isomers (isonitazenes) exhibit 11‑ to 35‑fold lower activity than the parent nitazenes, and substituting a seemingly similar analog can yield fundamentally divergent experimental results.

Molecular Formula C20H24N4O2
Molecular Weight 352.4 g/mol
Cat. No. B13437292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitazene
Molecular FormulaC20H24N4O2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3
InChIInChI=1S/C20H24N4O2/c1-3-22(4-2)12-13-23-19-11-10-17(24(25)26)15-18(19)21-20(23)14-16-8-6-5-7-9-16/h5-11,15H,3-4,12-14H2,1-2H3
InChIKeyBZQKWBWRXLMPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitazene Synthetic Opioids: 2-Benzylbenzimidazole Class Overview for Forensic and Pharmacological Research Procurement


Nitazenes are a class of synthetic benzimidazole opioids with a 2-benzylbenzimidazole core structure, first synthesized by Ciba AG in the 1950s [1]. These compounds function as selective μ-opioid receptor (MOR) agonists and were originally developed as analgesic candidates, though none were approved for human medical use due to their narrow therapeutic index and propensity for severe respiratory depression [2]. The nitazene structural scaffold has proven exceptionally permissive to chemical diversification, enabling the creation of numerous analogs with widely varying pharmacological properties [3]. In vitro pharmacological profiling has demonstrated that many nitazenes exhibit high-to-very high MOR affinity, potency, and selectivity—often exceeding that of fentanyl [4].

Why Nitazene Analogs Cannot Be Interchanged: Structural Determinants of Differential Pharmacology and Procurement Relevance


Nitazene analogs cannot be treated as interchangeable entities due to profound structure-dependent variations in receptor pharmacology. Systematic SAR studies have established that relatively minor structural modifications—including benzyl ring substitutions, N-pyrrolidino versus N-piperidinyl moieties, alkoxy chain length alterations, and positional isomerism—produce dramatic shifts in MOR binding affinity, functional potency, and receptor subtype selectivity [1]. For instance, while 13 of 19 substituted nitazenes tested exhibited subnanomolar MOR affinities, metodesnitazene and flunitazene had significantly lower affinities than fentanyl, demonstrating intra-class divergence spanning orders of magnitude [2]. The agonistic activities of positional isomers (isonitazenes) were 11–35 times lower than those of the corresponding nitazenes, further underscoring that substitution pattern critically determines activity [3]. These non-linear and context-specific SAR relationships mean that even structurally similar nitazene analogs cannot be assumed to possess comparable potency, selectivity, or experimental utility. For scientific procurement, this necessitates verification of the exact structural variant required, as substitution of a seemingly analogous compound may yield fundamentally different experimental outcomes.

Quantitative Differential Evidence: Nitazene Analog Comparisons for Informed Procurement Decisions


Etonitazene Exhibits 1,000-Fold Greater In Vivo Antinociceptive Potency Relative to Morphine in Mouse Model

Among nitazene analogs, etonitazene demonstrates the highest in vivo antinociceptive potency within its class. In the warm-water tail-flick assay using male C57BL/6J mice, etonitazene produced antinociceptive effects with an ED50 of 0.000058 mg/kg following subcutaneous administration. This represents a 1,000-fold greater potency than morphine under the same experimental conditions [1].

Antinociception In vivo pharmacology Opioid potency

Nine Substituted Nitazenes Surpass Fentanyl in MOR Binding Affinity with Subnanomolar Ki Values

In a systematic pharmacological characterization of 19 substituted nitazenes, nine compounds exhibited significantly higher MOR binding affinities than fentanyl. Specifically, N-pyrrolidino etonitazene, N-pyrrolidino isonitazene, and N-desethyl isotonitazene demonstrated superior affinities. Overall, 13 of the 19 nitazenes tested had subnanomolar affinities (Ki < 1 nM) at human MOR heterologously expressed in CHO cells. In contrast, metodesnitazene and flunitazene had significantly lower affinities than fentanyl [1].

Receptor binding Affinity μ-opioid receptor

Four Nitazenes Achieve Subnanomolar MOR Functional Potency; Ten Exceed Fentanyl in [35S]GTPγS Binding Assays

Functional activity assessment via [35S]GTPγS binding assays revealed that four substituted nitazenes—N-pyrrolidino etonitazene, N-pyrrolidino isonitazene, N-pyrrolidino protonitazene, and N-desethyl isotonitazene—exhibited subnanomolar EC50 values for MOR activation. Ten substituted nitazenes had significantly higher functional potencies than fentanyl, and all tested nitazenes acted as full MOR agonists [1].

Functional potency G-protein activation Efficacy

Positional Isomers (Isonitazenes) Exhibit 11- to 35-Fold Lower MOR Agonistic Activity Than Corresponding Nitazenes

Systematic comparison of four nitazenes (metonitazene, etonitazene, protonitazene, isotonitazene) with their nitro group positional isomers (isonitazenes) revealed that isonitazenes exhibited 11- to 35-fold lower agonistic activity at human MOR. Despite this reduction, iso-etonitazene and iso-isotonitazene retained moderate activity comparable to fentanyl, indicating that positional isomerism does not abolish opioid activity entirely [1]. All nitazenes tested demonstrated higher MOR agonistic activity than fentanyl [1].

Positional isomerism SAR Agonistic activity

Intra-Class Potency Gradient: Etonitazene, Isotonitazene, Protonitazene, and Metonitazene Relative to Heroin

The nitazene class exhibits a pronounced intra-class potency gradient relative to heroin, a common opioid reference standard. Reported relative analgesic potencies are: metonitazene (50× heroin), protonitazene (100× heroin), isotonitazene (250× heroin), and etonitazene (500× heroin) [1]. This potency hierarchy correlates with alkoxy chain length—a key structural determinant confirmed by independent SAR studies showing that longer alkoxy chains confer higher MOR agonist potency [2].

Relative potency Analgesic equivalence Opioid comparison

In Vivo Behavioral Potency: Five Nitazenes Are 3- to 5-Fold More Potent Than Fentanyl in Rat Discriminative Stimulus Assay

In a comprehensive behavioral pharmacology study of 16 nitazene analogs in male Sprague-Dawley rats trained to discriminate morphine from saline, the in vivo potencies varied widely. Five compounds—including N-pyrrolidino etonitazene and N-pyrrolidino isotonitazene—were 3- to 5-fold more potent than fentanyl (ED50 = 0.009 mg/kg). Two compounds were approximately equipotent to fentanyl, while nine compounds were 2- to 170-fold less potent [1]. All nitazene test compounds fully substituted for the discriminative stimulus effects of morphine, and substitution was blocked by naltrexone, confirming opioid receptor mediation [1].

Drug discrimination Behavioral pharmacology In vivo potency

Nitazene Research Applications: Evidence-Based Use Cases for Forensic, Pharmacological, and Analytical Procurement


Forensic Toxicology: Ultra-High Sensitivity MOR Binding Reference Standards

Forensic toxicology laboratories requiring reference standards for detecting and quantifying ultra-potent synthetic opioids in biological specimens should prioritize nitazenes with subnanomolar MOR binding affinities. Evidence demonstrates that nine substituted nitazenes, including N-pyrrolidino etonitazene and N-desethyl isotonitazene, exhibit significantly higher MOR affinities than fentanyl, with 13 of 19 tested compounds achieving subnanomolar Ki values [1]. These high-affinity compounds serve as essential analytical reference materials for method development and validation in LC-MS/MS and GC-MS workflows targeting emerging NSOs. Conversely, metodesnitazene and flunitazene—which have significantly lower affinities than fentanyl [1]—may serve as lower-potency controls in analytical range calibration. Procurement of the correct positional isomer is critical, as isonitazenes exhibit 11- to 35-fold reduced agonistic activity relative to the parent nitazenes [2].

In Vivo Behavioral Pharmacology: Potency-Matched Opioid Research Tools

Behavioral pharmacologists investigating opioid receptor-mediated effects in rodent models can select nitazene analogs matched to specific potency requirements. For studies requiring maximal in vivo efficacy, etonitazene provides 1,000-fold greater antinociceptive potency than morphine [1]. For fentanyl-comparable behavioral pharmacology, five nitazenes—including N-pyrrolidino etonitazene and N-pyrrolidino isotonitazene—demonstrate 3- to 5-fold higher potency than fentanyl (ED50 = 0.009 mg/kg) in discriminative stimulus assays, while two compounds are approximately equipotent to fentanyl [2]. Researchers requiring intermediate potency can select from the nine nitazenes showing 2- to 170-fold lower potency than fentanyl [2]. All tested nitazenes fully substitute for morphine and produce naltrexone-reversible effects, confirming their utility as MOR-mediated behavioral probes [2].

Structure-Activity Relationship (SAR) Studies: Alkoxy Chain Length and N-Substitution Investigations

Medicinal chemists and pharmacologists conducting SAR investigations on 2-benzylbenzimidazole scaffolds can leverage the established potency gradient across alkoxy chain lengths. The hierarchy metonitazene (methoxy, 50× heroin) < protonitazene (propoxy, 100× heroin) < isotonitazene (isopropoxy-like, 250× heroin) < etonitazene (ethoxy, 500× heroin) provides a validated test set for examining how alkoxy chain length modulates MOR agonist potency [1]. For N-substitution SAR studies, N-pyrrolidino-substituted variants (N-pyrrolidino etonitazene, N-pyrrolidino isonitazene, N-pyrrolidino protonitazene) represent the highest-potency subset, achieving subnanomolar functional EC50 values and exceeding fentanyl in both binding affinity and functional activity [2]. These compounds provide critical positive controls for probing structure-dependent MOR activation mechanisms.

Selectivity Profiling: MOR-Selective vs. Dual MOR/KOR Nitazene Probes

Researchers investigating opioid receptor subtype selectivity can select nitazenes based on their differential MOR versus KOR selectivity profiles. The majority of nitazenes exhibit very high MOR selectivity, with KOR and DOR affinities 46- to 2,580-fold and 180- to 1,280-fold lower than MOR, respectively [1]. However, three newly identified nitazene variants exhibit a novel pharmacological pattern with less than 10-fold selectivity for MOR versus KOR, and a pharmacological profile that more closely resembles morphine than fentanyl [2]. These low-selectivity compounds represent the least MOR-selective nitazenes characterized to date and provide unique pharmacological tools for studying mixed opioid receptor pharmacology. Procurement selection should be guided by the specific selectivity profile required: high MOR selectivity for clean MOR-mediated signaling studies, or low MOR/KOR selectivity for investigating dual-receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.